molecular formula C25H23N5O3S B11426584 N-(3-methoxyphenyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(3-methoxyphenyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11426584
M. Wt: 473.5 g/mol
InChI Key: AQSJPYSNAGNGBB-UHFFFAOYSA-N
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Description

“N-(3-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE” is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE” typically involves multi-step organic reactions. The starting materials often include 3-methoxyphenylamine, 2,4,6-trimethylbenzenesulfonyl chloride, and appropriate triazole precursors. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: For large-scale production, continuous flow reactors may be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Aminoquinazolines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes.

    Receptor Binding: May interact with biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(3-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE” involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The pathways involved may include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Other compounds in this class with similar structures.

    Sulfonyl Derivatives: Compounds with sulfonyl groups attached to aromatic rings.

Uniqueness

    Structural Complexity: The combination of triazole, quinazoline, and sulfonyl groups makes it unique.

    Biological Activity: Specific biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H23N5O3S/c1-15-12-16(2)22(17(3)13-15)34(31,32)25-24-27-23(26-18-8-7-9-19(14-18)33-4)20-10-5-6-11-21(20)30(24)29-28-25/h5-14H,1-4H3,(H,26,27)

InChI Key

AQSJPYSNAGNGBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC)C

Origin of Product

United States

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